Compound Description: AM281 is a selective CB1 receptor antagonist that has been used as a radioligand for positron emission tomography (PET) imaging of CB1 receptors in the brain [].
Relevance: Although its exact structure is not detailed in the provided abstracts, AM281 is mentioned alongside 1-(2,4-Dichlorophenyl)-5-(4-bromophenyl)-4-methyl-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide as a comparator compound in the development of novel CB1 receptor PET radioligands []. This suggests a structural similarity and shared target within the class of CB1 antagonists.
Compound Description: JHU75528 ([11C]OMAR) is a PET radioligand designed for imaging CB1 receptors in the brain []. Its chemical name is 1-(2,4-dichlorophenyl)-4-cyano-5-(4-methoxyphenyl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide. JHU75528 exhibits high binding affinity for CB1 receptors and moderate lipophilicity [].
Relevance: JHU75528 and 1-(2,4-Dichlorophenyl)-5-(4-bromophenyl)-4-methyl-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide are structurally similar, both being members of the 1,5-diarylpyrazole-3-carboxamide class of CB1 receptor ligands [, ]. The key differences lie in the substituents on the pyrazole ring. JHU75528 possesses a cyano group at the 4-position and a methoxyphenyl group at the 5-position, whereas the target compound has a methyl group at the 4-position and a bromophenyl group at the 5-position. These variations likely contribute to differences in their binding affinities, pharmacokinetic properties, and suitability as PET radioligands.
Compound Description: JHU75575, another PET radioligand designed for imaging CB1 receptors, shares the core structure of 1,5-diarylpyrazole-3-carboxamide with the compound of interest [].
Relevance: Like JHU75528, JHU75575 belongs to the same structural class as 1-(2,4-Dichlorophenyl)-5-(4-bromophenyl)-4-methyl-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide, further highlighting the exploration of diverse substituents on the core structure for optimizing CB1 receptor binding and imaging properties []. The primary difference lies in the halogen substitution on the 2-position of the phenyl ring at the 1-position of the pyrazole ring, with JHU75575 having a bromine atom and the compound of interest having a chlorine atom.
Compound Description: Compound 9n exhibits high affinity for CB1 receptors and good selectivity over other targets [].
Relevance: Compound 9n, while retaining the 1,5-diarylpyrazole-3-carboxamide scaffold like 1-(2,4-Dichlorophenyl)-5-(4-bromophenyl)-4-methyl-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide, showcases a key structural variation []. The piperidine ring directly attached to the carboxamide in the target compound is replaced by a 1-cyanocyclohexyl ring in 9n. This modification aims to enhance metabolic stability and potentially alter the compound's pharmacokinetic profile while maintaining CB1 receptor affinity.
Compound Description: This compound demonstrates notable binding affinity not only for CB1 receptors but also for the translocator protein (TSPO) [].
Relevance: Compound 9m provides a compelling example of how subtle structural changes can significantly impact target selectivity []. Compared to 1-(2,4-Dichlorophenyl)-5-(4-bromophenyl)-4-methyl-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide, the replacement of the piperidine ring with a 4-cyanotetrahydro-2H-pyran-4-yl moiety leads to significant binding affinity for TSPO without completely abolishing CB1 receptor affinity.
Compound Description: VCHSR is a neutral antagonist of the CB1 receptor []. Unlike SR141716A, it does not produce any current effects when applied alone in calcium channel assays, indicating it lacks inverse agonist activity [].
Relevance: VCHSR is structurally related to 1-(2,4-Dichlorophenyl)-5-(4-bromophenyl)-4-methyl-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide but lacks the C-3 carboxamide group, which is replaced with a (E)-2-cyclohexylethenyl substituent []. This key structural difference accounts for its distinct pharmacological profile as a neutral antagonist, highlighting the importance of the C-3 carboxamide for the inverse agonist activity observed in the main compound.
SR147778
Compound Description: SR147778 is another potent and selective antagonist of the CB1 receptor []. Similar to Rimonabant, it has been investigated for its potential therapeutic effects in various conditions, including obesity and substance abuse.
Relevance: SR147778 is structurally analogous to 1-(2,4-Dichlorophenyl)-5-(4-bromophenyl)-4-methyl-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide, sharing the central 1,5-diarylpyrazole-3-carboxamide scaffold []. While SR147778 retains the piperidine ring, it differs in the substituent at the 5-position of the pyrazole ring, having a 4-bromophenyl group instead of a 4-chlorophenyl group. This subtle change illustrates how minor modifications within this chemical class can influence potency, selectivity, and ultimately therapeutic potential.
Compound Description: [18F]JHU88868 is a novel radioligand designed for positron emission tomography (PET) imaging of cannabinoid type 1 receptors (CB1) []. It exhibits high binding affinity for CB1 and has a longer half-life than other radioligands, making it more suitable for clinical applications.
Relevance: [18F]JHU88868 shares the same core structure as 1-(2,4-Dichlorophenyl)-5-(4-bromophenyl)-4-methyl-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide, with both belonging to the 1,5-diarylpyrazole-3-carboxamide class of CB1 ligands []. A key structural difference is the presence of a fluoroethoxy group on the phenyl ring at the 5-position of the pyrazole ring in [18F]JHU88868, as opposed to the bromo substituent in the compound of interest. This modification, along with the presence of a cyano group at the 4-position, contributes to the high binding affinity of [18F]JHU88868 for CB1 receptors.
Compound Description: Compound 4 is a peripherally restricted CB1 receptor antagonist []. This means it has difficulty crossing the blood-brain barrier, thereby reducing the likelihood of central nervous system side effects. It has shown significant weight-loss efficacy in diet-induced obese mice.
Relevance: Compound 4, while retaining the pyrazole-3-carboxamide moiety present in 1-(2,4-Dichlorophenyl)-5-(4-bromophenyl)-4-methyl-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide, diverges significantly in its structure with the incorporation of a thiophene ring and other modifications []. This substantial structural alteration highlights the exploration of diverse chemical space to achieve peripherally restricted CB1 receptor antagonism, a desirable property for minimizing central nervous system side effects often associated with CB1 antagonists.
Compound Description: SR144528 is a highly selective cannabinoid CB2 receptor antagonist []. Its subnanomolar affinity for CB2 makes it a valuable tool for investigating the therapeutic potential of targeting this receptor.
Relevance: SR144528 shares the pyrazole-3-carboxamide core with 1-(2,4-Dichlorophenyl)-5-(4-bromophenyl)-4-methyl-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide, highlighting the versatility of this scaffold for targeting different subtypes of cannabinoid receptors []. The distinct structural features of SR144528, particularly the presence of a bicyclic fenchyl group, contribute to its high affinity and selectivity for CB2 receptors over CB1 receptors.
Overview
1-(2,4-Dichlorophenyl)-5-(4-bromophenyl)-4-methyl-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide is a synthetic compound primarily studied for its interactions with cannabinoid receptors, specifically as an antagonist for the CB1 receptor. This compound is part of a broader class of pyrazole derivatives, which are known for their diverse biological activities and therapeutic potentials.
Source and Classification
The compound is classified under pyrazole derivatives and is recognized for its pharmacological relevance, particularly in the context of cannabinoid receptor modulation. It has been referenced in various studies focusing on its binding affinities and functional characteristics related to the CB1 receptor, making it a subject of interest in medicinal chemistry and pharmacology.
Synthesis Analysis
Methods and Technical Details
The synthesis of 1-(2,4-Dichlorophenyl)-5-(4-bromophenyl)-4-methyl-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. Common methods include:
Condensation Reactions: The initial step often involves the condensation of appropriate phenyl derivatives with hydrazine to form the pyrazole framework.
Substitution Reactions: Bromination and chlorination processes are utilized to introduce halogen substituents at specific positions on the aromatic rings.
Amidation: The final step usually involves the introduction of the piperidine moiety via amide bond formation, yielding the target compound.
Ultrasound-assisted synthesis has also been explored for enhancing yield and reaction efficiency in similar pyrazole compounds, indicating a trend towards greener chemistry practices in this field.
Molecular Structure Analysis
Structure and Data
The molecular structure of 1-(2,4-Dichlorophenyl)-5-(4-bromophenyl)-4-methyl-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide can be described as follows:
Core Structure: The compound features a pyrazole ring substituted at the 1-position with a 2,4-dichlorophenyl group and at the 5-position with a 4-bromophenyl group.
Functional Groups: It contains a carboxamide functional group at the 3-position, linked to a piperidine ring.
The molecular formula is C19H19BrCl2N2O, with a molar mass of approximately 426.24 g/mol. The structural configuration significantly influences its biological activity, particularly its selectivity for cannabinoid receptors.
Chemical Reactions Analysis
Reactions and Technical Details
The compound undergoes various chemical reactions that are crucial for its biological activity:
Binding Interactions: The primary reaction of interest is its binding to cannabinoid receptors. Studies have shown that it exhibits high affinity for the CB1 receptor while displaying minimal interaction with other targets, indicating its specificity as an antagonist.
Functional Assays: In vitro assays demonstrate that this compound can effectively block cannabinoid-induced effects in various biological systems, including neuronal cultures and animal models.
Mechanism of Action
Process and Data
The mechanism of action for 1-(2,4-Dichlorophenyl)-5-(4-bromophenyl)-4-methyl-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide primarily involves:
Antagonism at CB1 Receptors: The compound binds to the CB1 receptor, inhibiting its activation by endogenous cannabinoids such as anandamide. This antagonistic action may lead to various physiological effects, including modulation of pain perception, appetite regulation, and mood stabilization.
Conformational Dynamics: Molecular modeling studies suggest that different conformations of the compound can influence its binding efficacy and antagonist properties. The spatial orientation and electrostatic characteristics of its substituents play critical roles in receptor interaction.
Physical and Chemical Properties Analysis
Physical and Chemical Properties
The physical properties of 1-(2,4-Dichlorophenyl)-5-(4-bromophenyl)-4-methyl-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide include:
Chemical properties include:
Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
Reactivity: Reacts selectively with biological targets rather than undergoing non-specific reactions common to many organic compounds.
Applications
Scientific Uses
This compound has several applications in scientific research:
Pharmacological Research: It serves as a critical tool in studying cannabinoid receptor functions and developing potential therapeutic agents targeting these receptors.
Behavioral Studies: Used in animal models to investigate the effects of cannabinoid receptor antagonism on behaviors related to addiction, anxiety, and appetite control.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.